Propanoic acid, 2-methyl-3-oxo-, methyl ester, (R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

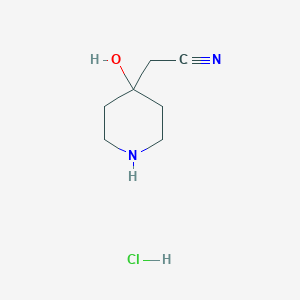

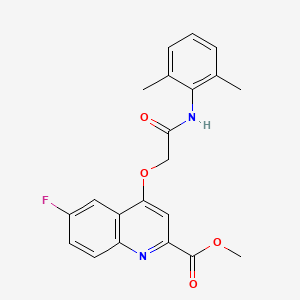

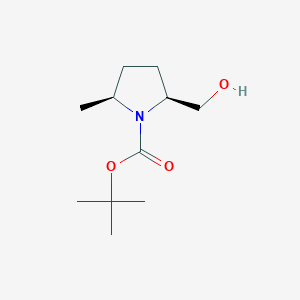

“Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®-” is a chemical compound with the formula C4H6O3 . It is also known by other names such as Pyruvic acid, methyl ester; Methyl pyruvate; Methylglyoxylic acid methyl ester; Methyl 2-oxopropanoate .

Molecular Structure Analysis

The molecular structure of “Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®-” consists of 4 carbon atoms, 6 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 102.0886 .科学的研究の応用

Pharmaceutical Synthesis

Methyl ®-2-methyl-3-oxopropanoate is widely used in the synthesis of various pharmaceutical compounds. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) is crucial. This compound’s chiral nature allows for the creation of enantiomerically pure drugs, which can enhance the efficacy and reduce the side effects of medications .

Asymmetric Catalysis

In asymmetric catalysis, Methyl ®-2-methyl-3-oxopropanoate serves as a key substrate. It is used to produce chiral catalysts that are essential in the synthesis of enantiomerically enriched compounds. These catalysts are vital in the production of fine chemicals and pharmaceuticals, where the control of stereochemistry is crucial .

Organic Synthesis

This compound is a valuable building block in organic synthesis. It is used in various reactions, including aldol condensations, Michael additions, and other carbon-carbon bond-forming reactions. Its versatility makes it a staple in the toolkit of organic chemists working on complex molecule construction .

Biochemical Research

In biochemical research, Methyl ®-2-methyl-3-oxopropanoate is used as a probe to study enzyme mechanisms and metabolic pathways. Its structure allows researchers to investigate the activity of enzymes that interact with similar substrates, providing insights into enzyme function and regulation .

Material Science

In material science, this compound is used in the development of novel materials with specific properties. For example, it can be incorporated into polymers to modify their physical and chemical characteristics. This application is particularly relevant in the creation of advanced materials for industrial and technological uses .

Agricultural Chemistry

Methyl ®-2-methyl-3-oxopropanoate is also utilized in agricultural chemistry. It serves as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides. These compounds help in protecting crops from pests and diseases, thereby enhancing agricultural productivity .

These applications highlight the versatility and importance of Methyl ®-2-methyl-3-oxopropanoate in various fields of scientific research. Each application leverages the unique chemical properties of this compound to achieve specific research and industrial goals.

Safety and Hazards

While specific safety and hazard information for “Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®-” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

作用機序

are a class of organic compounds that are derived from carboxylic acids. They are often used in a wide variety of applications, including as solvents, plasticizers, and flavorings. The ester functional group (R-COO-R’) is a characteristic feature of these compounds .

In terms of biochemical pathways , esters can be formed through esterification, a chemical reaction in which a carboxylic acid reacts with an alcohol, producing an ester and water . They can also be hydrolyzed back into their constituent alcohol and carboxylic acid by the action of water or enzymes .

The pharmacokinetics of esters can vary widely depending on their specific structure and the context in which they are used. In general, esters can be absorbed through various routes including oral, dermal, and inhalation. Once in the body, they can be distributed to various tissues. Many esters are metabolized in the body through processes such as hydrolysis, oxidation, and conjugation, and the metabolites are typically excreted in the urine .

The action environment can greatly influence the stability and efficacy of esters. Factors such as temperature, pH, and the presence of other chemicals can affect the rate of ester hydrolysis, potentially impacting the availability of the ester in the body .

特性

IUPAC Name |

methyl (2R)-2-methyl-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3-4H,1-2H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYJZXYVLPKDLM-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716919.png)

![N-(3-chlorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2716921.png)

![[4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2716922.png)

![Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2716926.png)